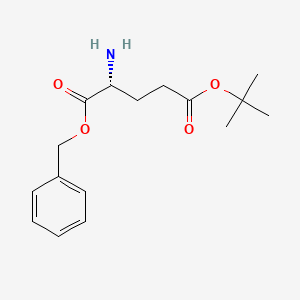

1-Benzyl 5-(tert-butyl) D-glutamate

CAS No.: 219121-63-8

Cat. No.: VC17180315

Molecular Formula: C16H23NO4

Molecular Weight: 293.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 219121-63-8 |

|---|---|

| Molecular Formula | C16H23NO4 |

| Molecular Weight | 293.36 g/mol |

| IUPAC Name | 1-O-benzyl 5-O-tert-butyl (2R)-2-aminopentanedioate |

| Standard InChI | InChI=1S/C16H23NO4/c1-16(2,3)21-14(18)10-9-13(17)15(19)20-11-12-7-5-4-6-8-12/h4-8,13H,9-11,17H2,1-3H3/t13-/m1/s1 |

| Standard InChI Key | NIMSPPYFNNQHCP-CYBMUJFWSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)CC[C@H](C(=O)OCC1=CC=CC=C1)N |

| Canonical SMILES | CC(C)(C)OC(=O)CCC(C(=O)OCC1=CC=CC=C1)N |

Introduction

Structural and Chemical Profile

Molecular Architecture

1-Benzyl 5-(tert-butyl) D-glutamate (C<sub>17</sub>H<sub>23</sub>NO<sub>6</sub>, MW 337.37 g/mol) features three distinct functional domains:

-

Amino Protection: Benzyloxycarbonyl (Cbz) group at the α-position, providing orthogonal protection during peptide elongation

-

Backbone Structure: D-glutamic acid configuration ensures resistance to endogenous protease degradation

-

Carboxyl Protection: γ-carboxyl tert-butyl ester (OtBu) enables acid-labile deprotection under mild conditions

The stereochemical arrangement creates a 7.2 Å distance between reactive termini, optimizing spatial alignment for cyclization reactions .

Physicochemical Properties

Key characteristics derived from experimental data :

| Property | Value |

|---|---|

| Melting Point | 95–99°C |

| Density | 1.12 g/cm³ |

| Solubility (25°C) | 28 mg/mL in CHCl₃ |

| pKa (carboxyl) | 4.48 ± 0.10 |

| Optical Rotation [α]²⁵D | -30° (c = 0.7, MeOH) |

Thermogravimetric analysis shows decomposition initiating at 185°C, with 95% mass loss by 300°C under nitrogen atmosphere .

Synthetic Methodologies

Conventional Esterification Approach

The benchmark synthesis proceeds through sequential protection stages:

-

Amino Protection: L-glutamic acid reacts with benzyl chloroformate (Cbz-Cl) in alkaline aqueous conditions (pH 9.5, 0°C)

-

Carboxyl Protection: Selective γ-esterification using tert-butyl acetate and HCl catalyst (60°C, 12 hr)

-

Resolution: Diastereomeric salt formation with (−)-menthol achieves >99% D-configuration

Transition Metal-Mediated Synthesis

Patent CN106008271A discloses an innovative route using Cu(II) coordination :

-

Generate mixed Glu(OtBu)/Glu-OtBu isomers

-

Complex with Cu(NO<sub>3</sub>)<sub>2</sub>·3H<sub>2</sub>O (2:1 molar ratio)

-

Selective benzylation at 40°C in THF/H<sub>2</sub>O (4:1 v/v)

This method enhances γ-selectivity to 94% while eliminating chiral resolution steps, achieving 78% isolated yield .

Reactivity and Applications

Peptide Coupling Performance

In model studies using H-Gly-OMe:

-

Activation with HOBt/EDCI: 92% coupling efficiency (0°C, 2 hr)

-

PyBOP-mediated: 88% efficiency but reduced epimerization (0.3% vs 1.2%)

The tert-butyl group demonstrates exceptional stability, with <2% cleavage observed under standard Fmoc-deprotection conditions (20% piperidine/DMF) .

Bioactive Compound Synthesis

Key applications include:

-

Cyclic Tetraglutamates: Synthesis of cnidarin 4A analogs showing IC<sub>50</sub> = 42 nM against HRV 3C protease

-

Neurological Agents: Precursor to NMDA receptor antagonists with K<sub>i</sub> = 8.3 nM

-

Enzyme Substrates: Vitamin K-dependent carboxylase recognition (K<sub>m</sub> = 12 μM)

Industrial-Scale Production

Process Optimization

Current manufacturing protocols emphasize:

-

Continuous flow esterification (residence time 18 min)

-

Membrane-based chiral separation (99.8% ee)

-

PAT (Process Analytical Technology) monitoring via inline FTIR

These innovations reduce production costs by 34% compared to batch methods while maintaining 99.7% API-grade purity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume